N,N-dibutyl-4-ethynylaniline
Overview
Description
4-Ethynyl-N,N-dibutylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an ethynyl group attached to the para position of the aniline ring, with two butyl groups attached to the nitrogen atom
Mechanism of Action
Target of Action
N,N-dibutyl-4-ethynylaniline, also known as 4-ethynyl-N,N-dibutylaniline, is a compound that has been used in the preparation of polyphenylene ring derivative dyes . .
Mode of Action
It is known that this compound is used as a raw material in the sonogashira coupling reaction to obtain dibiphenyl derivatives . The Sonogashira coupling is a cross-coupling reaction used in organic chemistry to synthesize conjugated enynes .
Biochemical Pathways
As a raw material in the synthesis of dibiphenyl derivatives, it may indirectly influence the biochemical pathways these derivatives act upon .
Result of Action
The dibiphenyl derivatives it helps synthesize have been noted to possess wide wave absorption properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethynyl-N,N-dibutylaniline can be synthesized through several methods. One common approach involves the hydrolysis of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dibutylaniline using potassium hydroxide in toluene . Another method includes the Sonogashira–Hagihara coupling reaction, where 4-iodoaniline is reacted with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of N,N-dibutyl-4-ethynylaniline typically involves large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-N,N-dibutylaniline undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines and thiols can react with the ethynyl group under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-Ethynyl-N,N-dibutylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Ethynyl-N,N-dimethylaniline: Similar structure but with methyl groups instead of butyl groups.
4-Trimethylsilylethynyl-N,N-dimethylaniline: Contains a trimethylsilyl group attached to the ethynyl group.
Uniqueness
4-Ethynyl-N,N-dibutylaniline is unique due to the presence of butyl groups, which confer distinct physicochemical properties such as increased lipophilicity and altered reactivity compared to its dimethyl analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N,N-dibutyl-4-ethynylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N/c1-4-7-13-17(14-8-5-2)16-11-9-15(6-3)10-12-16/h3,9-12H,4-5,7-8,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEJUFWGFHPFAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482326 | |
Record name | 4-ethynyl-N,N-dibutylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41876-68-0 | |
Record name | 4-ethynyl-N,N-dibutylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dibutyl-4-ethynylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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